Wild-Type RET Inhibition vs Selpercatinib
Ret-IN-12 inhibits wild-type RET kinase with an IC50 of 0.3 nM [1]. In a cross-study comparison, this represents a 47-fold increase in potency relative to the FDA-approved RET inhibitor selpercatinib, which exhibits an IC50 of 14.0 nM against RET(WT) in enzymatic assays [2]. Ret-IN-12 also demonstrates a modest 25% improvement in potency compared to the preclinical compound RET-IN-13 (IC50 = 0.5 nM) [3].
| Evidence Dimension | In vitro enzymatic inhibition of wild-type RET kinase |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | Selpercatinib: IC50 = 14.0 nM; RET-IN-13: IC50 = 0.5 nM |
| Quantified Difference | 47-fold more potent than selpercatinib; 1.7-fold more potent than RET-IN-13 |
| Conditions | Biochemical kinase activity assay (specific assay platform not reported; data from vendor technical datasheets and aggregated comparative tables) |
Why This Matters
Superior biochemical potency against wild-type RET translates to lower compound requirements for achieving target saturation in enzymatic and cell-based assays, reducing material costs and minimizing off-target effects at higher concentrations.
- [1] MedChemExpress. RET-IN-12 product page. (2025). View Source
- [2] MedChemExpress. Selpercatinib (LOXO-292) product page. (2025). View Source
- [3] MedChemExpress. RET-IN-13 product page. (2025). View Source
